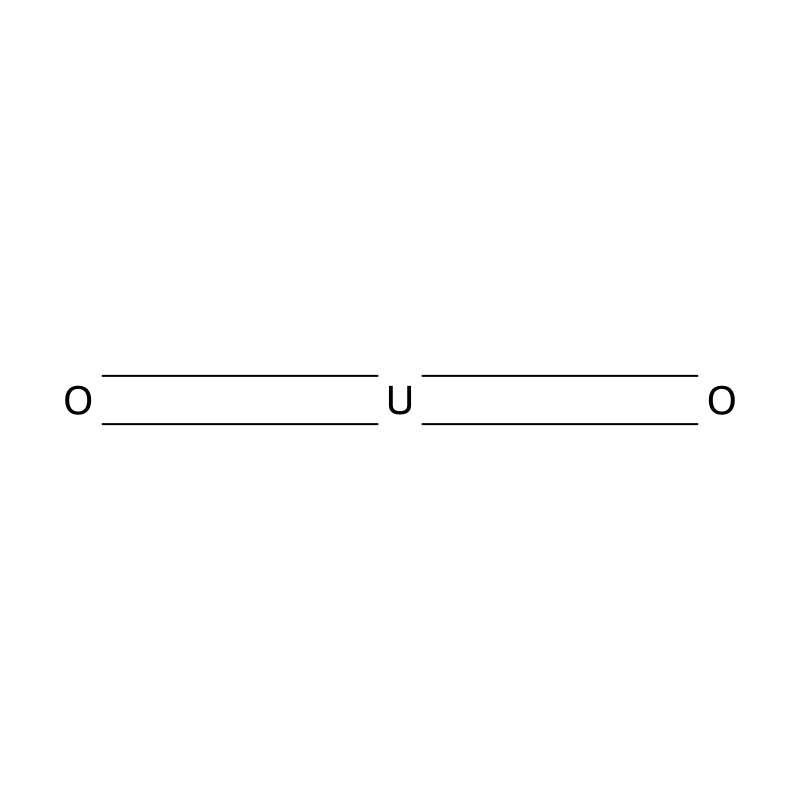

Uranium dioxide

O2U

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2U

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nuclear Fuel

Uranium dioxide (UO₂) is the dominant fuel used in nuclear power plants today []. Its properties make it ideal for this application. UO₂ has a high melting point of approximately 2865°C [], which allows it to withstand the extreme temperatures generated by nuclear fission. Additionally, UO₂ is a good conductor of heat, which is crucial for transferring the thermal energy produced in the reactor core for electricity generation []. Furthermore, UO₂ has a high uranium packing fraction, meaning it can hold a large amount of fissile material in a small volume, leading to efficient fuel utilization [].

Potential Applications Beyond Nuclear Power

While UO₂ is primarily used in nuclear reactors, there are ongoing research efforts exploring its potential applications in other scientific fields:

Catalysis

Depleted uranium dioxide (DU) shows promise as a catalyst for various environmental remediation processes. Research suggests its effectiveness in degrading volatile organic compounds (VOCs) in gaseous phases, oxidizing methane to methanol, and removing sulfur from petroleum []. The use of DU in these applications is preferred due to its lower radioactivity compared to enriched UO₂.

Battery Technology

Research is underway to explore UO₂ as a material for high-performance rechargeable batteries. Scientists believe UO₂ batteries could offer high power density and a potential cell voltage of 4.7 volts [].

Solar Hydrogen Production

UO₂ is being investigated as a photoanode material in photoelectrochemical cells for solar-assisted hydrogen production. In this application, UO₂ would absorb sunlight and use the energy to split water molecules into hydrogen gas, a potential clean energy source [].

Uranium dioxide, also known as uranium(IV) oxide, is a black, crystalline powder with the chemical formula . It is a significant compound of uranium, primarily found in the mineral uraninite. The compound exhibits a fluorite crystal structure, where each uranium atom is surrounded by eight oxygen atoms in a cubic arrangement. Uranium dioxide is notable for its high melting point, exceeding 2,800 °C (5,100 °F), making it an ideal material for use in nuclear reactors as a fuel source. It has historically been utilized in ceramic glazes and glass before its extensive application in nuclear energy production .

- Oxidation: When exposed to oxygen, uranium dioxide can be oxidized to triuranium octaoxide ():This reaction occurs at temperatures around 700 °C (973 K) and is crucial for understanding the behavior of spent nuclear fuel .

- Dissolution in Nitric Acid: Uranium dioxide reacts with nitric acid to form uranyl nitrate:This reaction involves the oxidation of uranium from the +IV to the +VI oxidation state, leading to soluble salts .

- Carbonization: In contact with carbon, uranium dioxide can form uranium carbide:This reaction must occur under inert conditions to prevent reoxidation .

Uranium dioxide can be synthesized through several methods:

- Reduction of Uranium Trioxide: The most common method involves reducing uranium trioxide () with hydrogen at elevated temperatures:

- Direct Synthesis from Uranium Metal: Uranium metal can react with oxygen at high temperatures to form uranium dioxide.

- Precipitation Methods: Solutions containing uranyl ions can be treated with alkali to precipitate uranium dioxide.

These methods are critical for producing high-purity uranium dioxide suitable for nuclear fuel applications .

Uranium dioxide is primarily used in:

- Nuclear Fuel: It serves as the main fuel in light water reactors and other types of nuclear reactors.

- Research: Used in various scientific studies related to nuclear chemistry and materials science.

- Ceramics and Glass: Historically used for coloring ceramics and glass before its predominant use in nuclear applications.

Its unique properties make it suitable for high-temperature applications and as a component in mixed oxide fuels that include plutonium .

Research on the interactions of uranium dioxide focuses on its behavior under different environmental conditions. Key studies have investigated:

- Surface Oxidation: The oxidation of uranium dioxide particles can lead to complex surface reactions that affect its stability and reactivity under various atmospheric conditions .

- Dissolution Mechanisms: The kinetics of uranium dioxide dissolution in acidic media have been extensively studied, revealing insights into how environmental factors influence solubility and reactivity .

- Thermal Stability: Investigations into thermal oxidation have shown that uranium dioxide can transition into different oxide phases depending on temperature and oxygen availability .

Several compounds share similarities with uranium dioxide, particularly other metal dioxides. Here are some comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Thorium Dioxide | Higher thermal stability; used in nuclear applications. | |

| Cerium Dioxide | Catalytic properties; used as an automotive catalyst. | |

| Plutonium Dioxide | Similar structure; used in mixed oxide fuels alongside uranium. | |

| Zirconium Dioxide | High thermal stability; used in ceramics and dental applications. |

Uranium dioxide stands out due to its specific use in nuclear fuel and its unique radioactive properties, which are not present in many other dioxides .

The oxidation of UO₂ is thermodynamically favorable under oxidizing conditions, driven by the exothermic chemisorption of oxygen. Initial oxygen adsorption on UO₂ surfaces releases approximately −230 kJ·mol⁻¹, declining to −20 kJ·mol⁻¹ as surface sites saturate [1]. The Gibbs free energy change (ΔG) for UO₂ → U₃O₈ transitions becomes negative above 200°C, favoring bulk oxidation [2]. Phase stability follows the sequence UO₂ → U₄O₉ → U₃O₈ → UO₃, with U₃O₇ existing as a transient intermediate [2] [4].

Temperature-Dependent Oxidation Processes

Low-Temperature Oxidation Mechanisms (Below 400°C)

At temperatures below 400°C, oxidation initiates with oxygen chemisorption on UO₂ surfaces, forming a UO₂+ₓ layer (0 < x ≤ 0.25) [1]. Activation energies for this process are exceptionally low (≤20 kJ·mol⁻¹), enabling rapid surface coverage even at −130°C [1]. The adsorbed oxygen ions generate electrostatic fields that drive cation diffusion, resulting in U₄O₉ nucleation within 5–10 nm surface layers [2].

Intermediate-Temperature Regimes (400–1000°C)

Between 400°C and 1000°C, UO₂ oxidation transitions to bulk diffusion-limited kinetics. Oxygen mobility increases exponentially with temperature, enabling U₃O₈ formation through a two-step process:

- UO₂ → U₃O₇/U₄O₉: Rapid surface oxidation creates a U₃O₇ layer within minutes [2].

- U₃O₇ → U₃O₈: Slower nucleation-controlled growth occurs as tetragonal U₃O₈ crystals replace cubic UO₂ [4].

Weight gain studies reveal parabolic kinetics, with oxidation rates peaking near 1000°C due to U₃O₈ spallation exposing fresh UO₂ surfaces [4].

High-Temperature Oxidation Dynamics (Above 1000°C)

Above 1000°C, UO₂ oxidizes directly to U₃O₈ and UO₃, accompanied by microstructural spallation. The volumetric expansion from UO₂ (10.98 g·cm⁻³) to U₃O₈ (8.38 g·cm⁻³) induces tensile stresses, causing surface layer exfoliation [2]. Emissivity measurements indicate UO₂+ₓ phases dominate until 1400°C, beyond which UO₃ becomes stable in oxygen-rich atmospheres [3] [5].

Environmental Effects on Oxidation Kinetics

Dry vs. Moisturized Atmospheric Conditions

Dry oxygen environments promote U₃O₈ formation through direct lattice oxidation, while moisture introduces hydroxyl (OH⁻) groups that accelerate surface hydration. In humid air, UO₂ reacts via:

$$ \text{UO}2 + \text{H}2\text{O} + \text{O}2 \rightarrow \text{UO}3\cdot\text{H}_2\text{O} $$

This hydrated UO₃ phase exhibits higher porosity, facilitating deeper oxygen penetration compared to dry conditions [2] [5].

Steam Exposure Dynamics

Steam oxidation above 300°C generates UO₂(OH)₂ intermediates, which decompose to U₃O₈ at rates 3–5× faster than in dry air [2]. The reaction proceeds as:

$$ 3\text{UO}2 + 2\text{H}2\text{O} \rightarrow \text{U}3\text{O}8 + 2\text{H}_2 $$

Hydrogen byproducts create reducing microenvironments, temporarily stabilizing U₄O₉ phases [5].

Hydrogen Partial Pressure Influence

Elevated hydrogen partial pressures (pH₂ > 10⁻³ atm) suppress UO₂ oxidation by shifting the oxygen potential (ΔG) toward reduction. At 800°C, U₃O₈ reversibly reduces to UO₂ in hydrogen-rich atmospheres via:

$$ \text{U}3\text{O}8 + 2\text{H}2 \rightarrow 3\text{UO}2 + 2\text{H}_2\text{O} $$

This equilibrium limits U₃O₈ stability to oxygen partial pressures above 10⁻¹⁰ atm [5].

Formation and Stability of Higher Uranium Oxides

UO₂+ₓ Phase Formation

Non-stoichiometric UO₂+ₓ (0 ≤ x ≤ 0.25) forms via oxygen interstitials in the fluorite lattice. Neutron diffraction studies reveal cuboctahedral oxygen clusters around uranium vacancies, stabilizing the hyperstoichiometric structure [5].

U₃O₇ Intermediate Phase Characteristics

U₃O₇ adopts a distorted fluorite structure (space group I4/mmm) with ordered oxygen vacancies. Its metastability arises from high interfacial energy with UO₂, limiting growth to <50 nm thickness below 300°C [2] [4].

U₃O₈ Formation Pathways

U₃O₈ crystallizes in a layered orthorhombic structure (Cmcm) above 400°C. Oxidation follows Avrami-Erofeev kinetics:

$$ \alpha = 1 - \exp(-kt^n) $$

where n = 1.5–2.0, reflecting diffusion-controlled growth [4].

U₄O₉ Structural Evolution

U₄O₉ forms via oxygen insertion into UO₂’s fluorite lattice, creating a body-centered cubic superstructure (I43d). Above 500°C, it transforms to U₃O₈ through oxygen vacancy annihilation, releasing 28 kJ·mol⁻¹ [2] [5].

Table 1: Oxidation Kinetics Parameters for Uranium Dioxide

| Temperature Range | Dominant Phase | Activation Energy (kJ·mol⁻¹) | Rate Law |

|---|---|---|---|

| <400°C | U₄O₉ | 15–20 | Linear |

| 400–1000°C | U₃O₈ | 80–120 | Parabolic |

| >1000°C | UO₃ | 150–200 | Linear |

Table 2: Structural Properties of Uranium Oxides

| Oxide | Crystal System | Density (g·cm⁻³) | Oxygen Coordination |

|---|---|---|---|

| UO₂ | Cubic (Fm3̄m) | 10.98 | 8 |

| U₄O₉ | Cubic (I43d) | 11.20 | 8–9 |

| U₃O₈ | Orthorhombic | 8.38 | 6–7 |

| UO₃ | Hexagonal | 7.30 | 6 |

Grain Size Enhancement Through Chemical Additives

The enhancement of grain size in uranium dioxide pellets represents a fundamental approach to improving fuel performance through reduced fission gas release and enhanced structural integrity. Research has demonstrated that specific chemical additives can dramatically alter the grain growth kinetics during sintering processes [1] [2] [3].

Chromium oxide (Cr₂O₃) stands as the most effective grain growth promoter, capable of increasing grain sizes from typical values of 10-20 micrometers to 50-150 micrometers [1] [4] [2]. The mechanism involves the reduction of chromium oxide to metallic chromium during hydrogen atmosphere sintering, followed by dissolution into the uranium dioxide matrix [1] [3]. This dissolution process creates uranium vacancies that enhance grain boundary mobility and accelerate grain growth kinetics [5] [6].

Aluminum oxide (Al₂O₃) provides a secondary pathway for grain enhancement, typically achieving grain sizes in the 20-50 micrometer range [4] [7]. The aluminum dopant functions by modifying grain boundary characteristics and reducing grain boundary pinning effects [7]. Silicon dioxide (SiO₂) additives operate through liquid phase sintering mechanisms, forming glassy phases at grain boundaries that facilitate grain growth [7].

| Additive | Typical Concentration | Grain Size Achieved | Mechanism |

|---|---|---|---|

| Cr₂O₃ | 350-500 ppm | 50-150 μm | Dissolution and uranium vacancy formation [1] [4] |

| Al₂O₃ | 200-400 ppm | 20-50 μm | Grain boundary modification [4] [7] |

| SiO₂ | 100-300 ppm | 10-20 μm | Liquid phase sintering [7] |

| TiO₂ | 200-500 ppm | 15-30 μm | Enhanced diffusion [7] |

Manganese Doping Effects

Recent computational studies have predicted manganese as a highly suitable dopant for promoting grain growth in uranium dioxide [5] [6]. However, experimental investigations have revealed complex interactions between manganese dopants and the uranium dioxide matrix that limit grain growth effectiveness [6].

Manganese enters the uranium dioxide lattice divalently as Mn²⁺, forming (Mn₍ₓ₎²⁺U₍₁₋ₓ₎⁴⁺)O₍₂₋ₓ₎ solid solutions with additional formation of fluorite MnO phases [6]. The isostructural relationship between fluorite uranium dioxide and manganese oxide results in inadvertent interaction and subsequent incorporation of diffusing uranium species within manganese oxide rather than neighboring uranium dioxide grains, thereby inhibiting grain growth [6].

Grain Boundary Engineering

The fundamental understanding of grain boundary energy and mobility in uranium dioxide has advanced significantly through molecular dynamics simulations and experimental characterization. Grain boundary energy exhibits significant anisotropy in uranium dioxide, with values ranging from 0.3 to 2.0 J/m² depending on crystallographic orientation.

The Σ5(310) symmetric tilt grain boundary has been extensively studied, revealing formation energies of oxygen interstitials, uranium vacancies, and hole polarons that influence grain boundary chemistry. These grain boundaries are negatively charged with positively charged adjacent space-charge zones where hole-polaron concentrations are enhanced.

Porosity Control Methodologies

Pore Formation and Distribution

The control of porosity in uranium dioxide pellets represents a critical aspect of fuel design, as porosity directly affects thermal conductivity, mechanical properties, and fission gas accommodation capabilities. Porosity in uranium dioxide can be categorized into three distinct types: open porosity, interconnected porosity, and isolated porosity.

During sintering, the evolution of pore structure follows a predictable pattern. At densities below 90-91% of theoretical density, open and interconnected porosity dominates. Above this percolation threshold, the contribution of open porosity decreases abruptly while closed, isolated porosity increases sharply. This transition represents a critical point in sintering where the pore system reaches its percolation limit.

Uranium Trioxide as Pore Former

Uranium trioxide (U₃O₈) serves as an effective pore former during sintering processes. The U₃O₈ particles, with sizes around 10 micrometers, wedge between larger uranium dioxide particles. During sintering, these U₃O₈ particles reduce to uranium dioxide and shrink, creating channels through which trapped impurities can escape. After sintering completion, these channels transform into pores at contact points with adjacent uranium dioxide particles.

The controlled addition of U₃O₈ powder allows for precise manipulation of final pellet density and pore distribution. The optimal concentration ranges from 1-10 weight percent of coarser grain size uranium oxide powder with oxygen-to-uranium ratios of 2.3-2.7.

Porosity Effects on Thermal Properties

The relationship between porosity and thermal conductivity in uranium dioxide follows well-established correlations. Thermal conductivity decreases significantly with increasing porosity, with the effect being more pronounced for interconnected porosity compared to isolated porosity.

The Maxwell model accurately describes the effect of occluded porosity on thermal conductivity, while full-field numerical simulations are required for intergranular porosity effects. The Knudsen effect must be considered for accurate prediction of thermal conductivity variations depending on gas content in intergranular pores.

Oxidative Sintering Techniques

Three-Stage Sintering Process

The three-stage sintering process represents an advanced technique for achieving enhanced densification and grain growth at reduced temperatures. This process consists of sintering in reducing-oxidizing-reducing atmospheres at temperatures between 1200-1500°C, significantly lower than conventional sintering temperatures of 1700-1750°C.

The process begins with a reducing atmosphere during heating to ensure oxygen-to-uranium ratio independence. Upon reaching sintering temperature, the atmosphere changes to oxidizing, with oxygen partial pressure controlled to the maximum value corresponding to the boundary between single-phase UO₂₊ₓ and two-phase UO₂₊ₓ-U₃O₈₋ᵧ regions. This oxidizing stage enhances both densification and grain growth through increased oxygen partial pressure.

The final reducing stage converts the pellet back to stoichiometric uranium dioxide with oxygen-to-uranium ratios of 2.000 ± 0.005. This three-stage approach allows for sintering temperature reduction of 200-500°C while maintaining equivalent densification and grain growth characteristics.

Atmosphere Control During Sintering

Sintering atmosphere composition critically affects uranium dioxide microstructure development [2]. Oxidizing atmospheres generally promote superior grain growth compared to reducing atmospheres [2]. The beneficial effect of additional oxygen is attributed to increased high-temperature plasticity of non-stoichiometric oxides.

Hydrogen atmospheres at 1700°C for 2-6 hours represent the standard processing condition for uranium dioxide pellets [1] [3]. However, controlled oxygen atmospheres can achieve similar results at 300-500°C lower temperatures [2]. The wet mixing process shows significant advantages over dry mixing for achieving uniform additive distribution [2].

Temperature Profile Optimization

The sintering temperature profile significantly influences final microstructure characteristics. Heating rates must be carefully controlled, particularly during organic binder burnout cycles, to prevent pellet cracking. Reduced heating rates from 200°C/h to 50°C/h are required for large diameter pellets.

Isothermal sintering studies at 1300°C, 1400°C, and 1500°C have revealed that higher sintering temperatures achieve higher densities with modified pore size distributions. The relationship between sintering temperature and grain growth follows Arrhenius kinetics with activation energies of 1.0-2.0 eV depending on stoichiometry.

Polyepitaxial Grain Formation and Interface Properties

Controlled Grain Structure Engineering

The development of polyepitaxial grain structures in uranium dioxide represents a cutting-edge approach to microstructural control. This technique involves the controlled engineering of grain structures in thin films, simplifying three-dimensional problems to more manageable two-dimensional systems.

Polyepitaxial uranium dioxide thin films exhibit truly polycrystalline character without preferred orientation, as demonstrated by X-ray diffraction and electron backscatter diffraction. The technique allows for replication of structures typical in nuclear fission fuel pellets for fundamental oxidation studies.

Epitaxial Relationships and Phase Transitions

Research has identified specific epitaxial relationships between uranium dioxide phases and their oxidation products. The (001) plane of uranium dioxide exhibits an epitaxial relationship with the (130) plane of U₃O₈, rotated 45°, representing a topotactical phase transition with sigmoidal nucleation and growth kinetics.

The (001) orientation demonstrates the fastest oxidation rate, contradicting previous literature data. In-situ high-temperature environmental scanning electron microscopy observations show that (111) and (110) oriented single crystals lose structural integrity after phase transition to U₃O₈, while (001) oriented structures maintain integrity.

Interface Energy and Stability

Grain boundary energy anisotropy in uranium dioxide depends on both crystal structure and ionic bonding characteristics. The cubic symmetry of the fluorite structure creates significant grain boundary energy anisotropy, with values ranging from 0.3-2.0 J/m² depending on misorientation and inclination.

The grain boundary energy anisotropy in fluorite oxides differs significantly from that in face-centered cubic metals due to ionic bonding effects. This anisotropy facilitates grain boundary engineering for nuclear fuels with improved properties.

Microstructure-Property Relationships

Thermal Conductivity Correlations

The thermal conductivity of uranium dioxide exhibits strong correlations with microstructural parameters including grain size, porosity, and stoichiometry. Grain size effects on thermal conductivity are particularly significant, with larger grains providing higher thermal conductivity due to reduced grain boundary scattering.

The thermal conductivity of uranium dioxide has been studied extensively, with the surprising discovery that this cubic compound exhibits anisotropic behavior from 4 K to above 300 K. This anisotropy results from phonon-spin scattering effects that couple to applied temperature gradients and break cubic symmetry.

Porosity effects on thermal conductivity follow predictable patterns, with thermal conductivity decreasing monotonically with increasing porosity. The effect of dispersed xenon atoms in the matrix provides additional thermal resistance, with even small concentrations (10⁻⁵) capable of significantly affecting thermal transport.

Mechanical Property Relationships

The mechanical properties of uranium dioxide are strongly influenced by microstructural characteristics [7]. Large grain uranium dioxide exhibits enhanced plasticity and thermal creep properties compared to standard grain size material [7]. The creep rate is enhanced over a wide range of conditions with additive incorporation [7].

Fracture behavior depends significantly on grain size and microstructure. Fresh uranium dioxide fractures in transgranular mode without dislocation nucleation or movement, while irradiated nanocrystalline material fractures along grain boundaries. Fracture stress and toughness show degradation with irradiation-induced microstructural changes.

Fission Gas Behavior

The relationship between microstructure and fission gas behavior represents a critical performance parameter for nuclear fuel. Large grain uranium dioxide demonstrates improved fission gas retention due to increased diffusion distances from grain interiors to grain boundaries [2].

Grain boundaries and open pores serve as primary pathways for fission gas release. The specific surface area of grains decreases with increasing grain size, resulting in pore distribution within grains rather than at grain boundaries. This redistribution significantly enhances fission gas retention capabilities [2].

Oxidation Resistance and Stability

The oxidation behavior of uranium dioxide depends critically on crystallographic orientation and microstructural characteristics. Stoichiometric uranium dioxide (UO₂.₀) reacts with hydrogen peroxide much faster than hyperstoichiometric uranium dioxide (UO₂.₃).

The uranium dissolution from stoichiometric material is initially lower than from hyperstoichiometric material but increases gradually as oxidation proceeds. This behavior is attributed to different defect structures and oxygen transport mechanisms in stoichiometric versus hyperstoichiometric compositions.

Hyperstoichiometric uranium dioxide exhibits oxygen interstitial cluster diffusion that contributes significantly to oxygen transport kinetics, particularly at high temperatures and high off-stoichiometry levels. Di-interstitial clusters and single interstitials dominate oxygen diffusion, while larger clusters have negligible direct contributions but affect overall diffusion through interactions with smaller clusters.

Physical Description

Density

Melting Point

GHS Hazard Statements

H300+H330 (100%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard